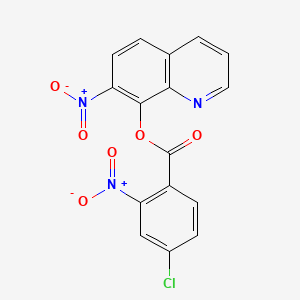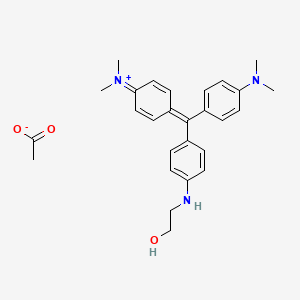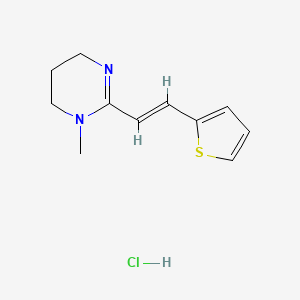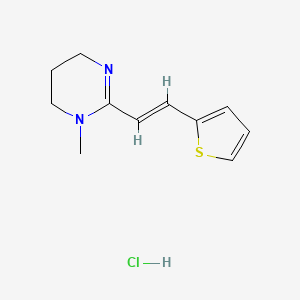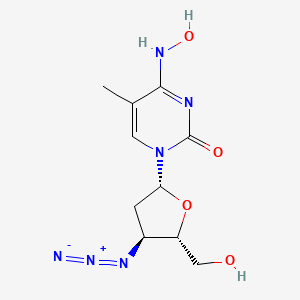
3'-Azido-2',3'-dideoxy-N4-OH-5-methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is a nucleoside analog known for its potential antiviral properties. It is structurally related to other nucleoside analogs and has been studied for its ability to inhibit viral replication, particularly in the context of human immunodeficiency virus (HIV) research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The azido group is introduced through nucleophilic substitution reactions, often using azidotrimethylsilane or sodium azide as the azide source. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of scalable reaction conditions that ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions to form different functionalized nucleosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized nucleosides that can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Potential therapeutic agent for antiviral treatments.
Industry: Used in the development of antiviral drugs and as a research tool in molecular biology.
Mecanismo De Acción
The compound exerts its effects by incorporating into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating effectively. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV .
Comparación Con Compuestos Similares
- 3’-Azido-3’-deoxythymidine
- 2’,3’-Dideoxycytidine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication with high selectivity makes it a valuable compound in antiviral research .
Propiedades
Número CAS |
115913-79-6 |
|---|---|
Fórmula molecular |
C10H14N6O4 |
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-3-16(10(18)12-9(5)14-19)8-2-6(13-15-11)7(4-17)20-8/h3,6-8,17,19H,2,4H2,1H3,(H,12,14,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
UALCCFUZBGNAPH-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


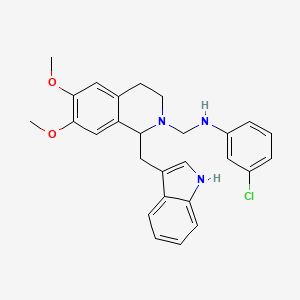
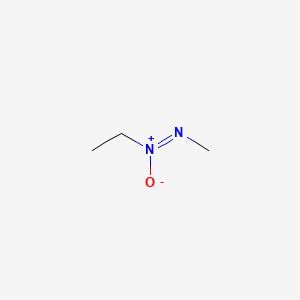
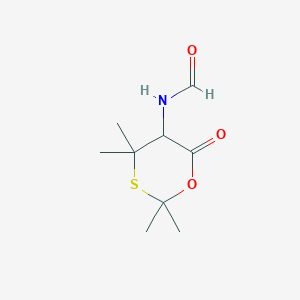
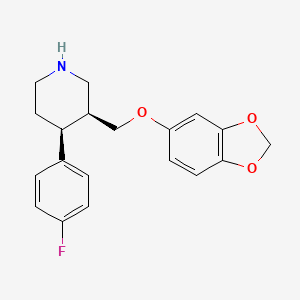
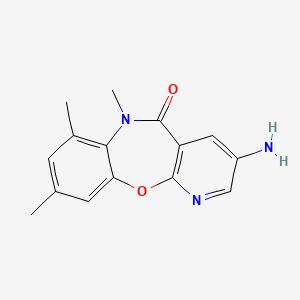
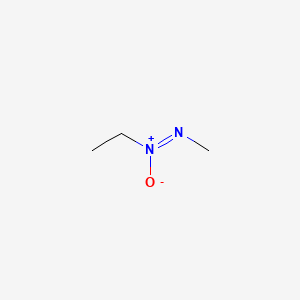
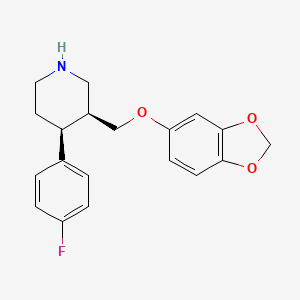
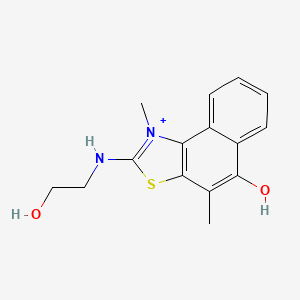
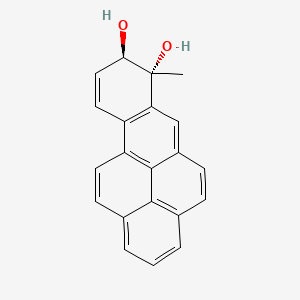
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
